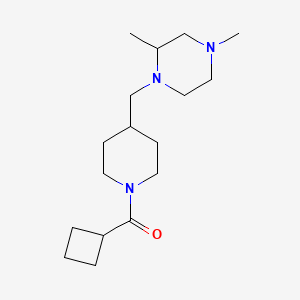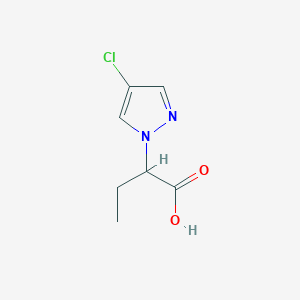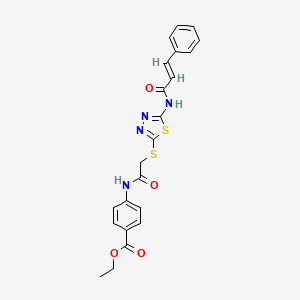
2-Chloro-3-fluorobenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H4ClFS It is characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring, along with a thiol group (-SH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluorobenzenethiol typically involves the introduction of chlorine and fluorine atoms onto a benzene ring, followed by the addition of a thiol group. One common method is the halogenation of a benzene derivative, followed by thiolation. For instance, starting with 2-chlorofluorobenzene, the thiol group can be introduced using thiolating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and thiolation processes. These methods are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3-fluorobenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include disulfides and sulfonic acids.
Reduction: Products include modified benzene derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-3-fluorobenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-fluorobenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The chlorine and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
- 2-Chloro-4-fluorobenzenethiol
- 3-Chloro-2-fluorobenzenethiol
- 2-Chloro-5-fluorobenzenethiol
Comparison: 2-Chloro-3-fluorobenzenethiol is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns and interactions with other molecules, making it a valuable compound for targeted applications in research and industry.
Propiedades
IUPAC Name |
2-chloro-3-fluorobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFS/c7-6-4(8)2-1-3-5(6)9/h1-3,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPGLDBLAJVZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5Z)-1-butyl-5-{[(4-ethylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2564104.png)
![1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2564105.png)
![4-{6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2564107.png)
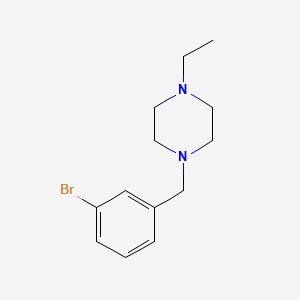
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B2564109.png)
![3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide](/img/structure/B2564110.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide](/img/structure/B2564111.png)
![2-Chloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2564112.png)
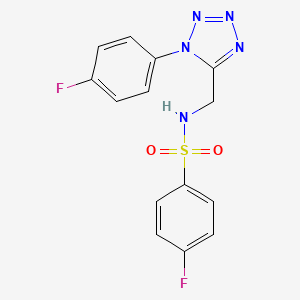
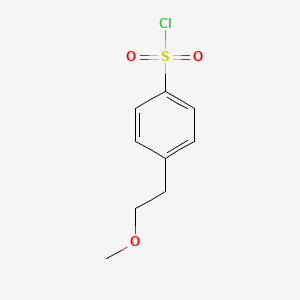
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2564120.png)
